![molecular formula C18H16N2O4 B2743203 N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide CAS No. 344898-29-9](/img/structure/B2743203.png)

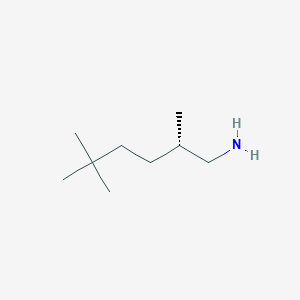

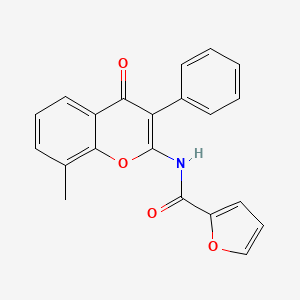

N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide” (also known as SNA) is a new compound isolated from the Selaginella pulvinata plant . It has shown potent inhibitory activity against melanoma cell proliferation through increasing apoptosis . This compound has been further investigated for its effects against neuroglioma .

Molecular Structure Analysis

The molecular formula of SNA is C18H16N2O4. Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Physical and Chemical Properties Analysis

The molecular weight of SNA is 324.336. Unfortunately, the specific physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique

Chemoselective Acetylation and Synthesis

- Intermediate for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs, demonstrating the utility of similar compounds in pharmaceutical synthesis. The study by Magadum and Yadav (2018) focused on optimizing the chemoselective acetylation process, which is critical for creating specific drug molecules (Deepali B Magadum & G. Yadav, 2018).

Antioxidant Activity

- Synthesis and Evaluation of Antioxidant Properties : Gopi and Dhanaraju (2020) synthesized novel derivatives related to indole acetamide and evaluated their antioxidant activity. This research underscores the potential of indole acetamide derivatives in developing new antioxidant agents, indicating their significance in medicinal chemistry (C. Gopi & M. Dhanaraju, 2020).

Anti-inflammatory and Molecular Docking Studies

- Design and Synthesis of Anti-inflammatory Drugs : Al-Ostoot et al. (2020) designed and synthesized a new indole acetamide derivative, highlighting its anti-inflammatory activity through in silico modeling. This demonstrates the compound's role in drug discovery, particularly in targeting inflammation-related pathways (F. H. Al-Ostoot et al., 2020).

Synthesis and Structural Studies

- Silylated Derivatives for Structural Insights : Nikonov et al. (2016) explored the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, providing valuable structural information and potential applications in material science or as building blocks in organic synthesis (A. Y. Nikonov et al., 2016).

Anxiolytic Agents and Benzodiazepine Receptor Affinity

- Development of Anxiolytic Agents : Research into N-substituted 2-hydroxy and 2-oxo-2-(phen-1-ylpyrrol-2-yl)acetamides by Dumoulin et al. (1998) explored their affinity for the benzodiazepine receptor, indicating potential applications in developing anxiolytic drugs (H. Dumoulin et al., 1998).

Mécanisme D'action

Target of Action

The compound, also known as Oprea1_786734, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives

Mode of Action

It has been reported that indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . In the case of Oprea1_786734, it has been shown to have anti-inflammatory potential, negatively modulating the production of inflammatory cytokines IL-1β, TNF-α, and IL-6 by cultured macrophages .

Biochemical Pathways

Given its anti-inflammatory activity, it can be inferred that it may influence pathways related to inflammation and immune response .

Result of Action

Oprea1_786734 has been shown to have anti-inflammatory potential. In vitro and in vivo studies have demonstrated that it can reduce the production of inflammatory cytokines IL-1β, TNF-α, and IL-6 . In vivo, it has been shown to reduce leukocyte migration, especially neutrophils, to the peritoneal cavity of zymosan-challenged animals .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide are largely determined by its interactions with various biomolecules. It has been found to interact with a range of enzymes and proteins, influencing their function and playing a role in various biochemical reactions .

Cellular Effects

N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide has been shown to have significant effects on cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide within cells and tissues are complex processes that involve interactions with various transporters and binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-11(21)19-13-8-6-12(7-9-13)16(22)10-18(24)14-4-2-3-5-15(14)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVDMWABBOXYQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2743120.png)

![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)

![2-chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2743124.png)

![4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B2743126.png)

![5-(Oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2743129.png)

![2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2743135.png)

![2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide](/img/structure/B2743139.png)